Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate is an organic compound with the molecular formula . It is a derivative of benzoic acid, characterized by a unique structure that includes both a benzoyl group and a prop-2-yn-1-yloxy group. This compound is notable for its reactivity and functional groups, making it valuable in various chemical and biological research applications. Its synthesis and study are of interest due to its potential applications in fields such as organic synthesis, medicinal chemistry, and material science .
The main products from these reactions include:
Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate exhibits significant biological activity, particularly in the context of drug discovery and development. It has been investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds. Its functional groups allow for interactions with biological targets, which can be activated by UV light, making it suitable for applications in photoaffinity labeling and studying protein-ligand interactions .
The synthesis of Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate typically involves the esterification of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid with methanol. This reaction is usually catalyzed by acids such as sulfuric acid or hydrochloric acid, with refluxing conditions applied to ensure complete esterification. In industrial settings, continuous flow reactors may be used to optimize reaction conditions and enhance yield, while carefully controlling the use of solvents and catalysts to maintain product purity .
Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate finds applications across various scientific fields:
Research into the interaction of Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate with biological systems has revealed its ability to form covalent bonds with various biological targets when activated by UV light. This property is particularly useful in photoaffinity labeling techniques, enabling the study of protein interactions and cellular processes. The compound's reactivity allows it to serve as an effective tool in biochemical assays and drug development studies .
Several compounds share structural similarities with Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid | Contains a carboxylic acid group | Lacks methyl ester functionality |
| 4-(4-(Prop-2-yn-1-yloxy)benzaldehyde | Contains an aldehyde group | Suitable for different reactivity patterns |
| Methyl 4-propynylbenzoate | Simpler structure without additional functional groups | Lacks the complex substituent pattern |
These compounds exhibit varying degrees of reactivity and application potential, but Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate stands out due to its multifunctionality, making it particularly valuable in synthetic chemistry and biological research contexts .
Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate is an organic compound with the systematic IUPAC name methyl 4-[4-(prop-2-ynyloxy)benzoyl]benzoate. Its structure comprises a central benzophenone core substituted with a methyl ester group at the 4-position of one benzene ring and a propargyloxy (prop-2-yn-1-yloxy) group on the adjacent benzoyl moiety. The compound is also identified by its CAS number 1277177-84-0 and molecular formula C₁₈H₁₄O₄, with a molecular weight of 294.30 g/mol.
The compound emerged as a critical intermediate in synthetic organic chemistry, particularly in the development of click chemistry and photoaffinity labeling probes. Its synthesis involves multi-step reactions, including esterification of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid with methanol under acidic catalysis. Historical significance lies in its role as a trifunctional building block for constructing complex molecules, such as hydrazide derivatives linked to 1,2,3-triazoles, which are pivotal in medicinal chemistry and materials science.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1277177-84-0 | |
| Molecular Formula | $$ \text{C}{18}\text{H}{14}\text{O}_4 $$ | |
| Molecular Weight | 294.30 g/mol |
The molecule contains:
| Property | Value | Source |
|---|---|---|
| Physical State | Viscous liquid or solid | |
| Solubility | DCM, Methanol | |
| Storage Conditions | -20°C (inert atmosphere) | |
| Stability | Sensitive to UV light |
The compound exhibits limited solubility in polar solvents (e.g., water) due to its hydrophobic aromatic backbone but dissolves readily in organic solvents.
While specific spectral data for this compound are not publicly available, its functional groups dictate predictable features:
Methyl 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoate represents a sophisticated multi-functional organic compound containing several distinct reactive centers that contribute to its diverse chemical behavior. This section provides a comprehensive analysis of the compound's reactivity patterns, focusing on the individual functional group behaviors and their synergistic interactions [2] [3].
The compound contains five primary functional groups that govern its chemical reactivity: a terminal alkyne, a propargyl ether linkage, a methyl ester, a benzoyl ketone, and an extended aromatic system. Each functional group exhibits characteristic reactivity patterns that can be modulated by the electronic and steric environment created by the other groups [4] [5] [6].
The terminal alkyne moiety (-C≡C-H) represents the most versatile reactive site within the molecule, exhibiting both nucleophilic and electrophilic characteristics depending on reaction conditions. The alkyne hydrogen demonstrates enhanced acidity (pKa ≈ 25) compared to typical hydrocarbons, enabling facile deprotonation under basic conditions to generate acetylide anions [7] [5] [8].
Terminal alkynes undergo efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with rate constants ranging from 10² to 10⁴ M⁻¹s⁻¹ under ambient conditions [9] [10] [11]. The reaction proceeds through a stepwise mechanism involving copper acetylide formation followed by azide coordination and cycloaddition to yield 1,4-disubstituted triazoles with exceptional regioselectivity [12] [13] [14]. The activation energy for CuAAC reactions typically ranges from 20-40 kJ/mol, making these transformations thermodynamically favorable at room temperature [10] [13].
The alkyne group also participates in hydrogenation reactions, showing differential reactivity patterns depending on catalyst selection. Lindlar's catalyst promotes partial reduction to cis-alkenes, while palladium on carbon facilitates complete reduction to alkanes [15] [8] [16]. Additionally, the alkyne can undergo hydroboration-oxidation sequences to provide anti-Markovnikov alcohols, and oxymercuration-demercuration reactions yielding Markovnikov ketones [15] [8].
The methyl ester functionality exhibits characteristic nucleophilic acyl substitution reactivity, with the carbonyl carbon serving as an electrophilic center susceptible to attack by various nucleophiles [17] [18] [19]. Hydrolysis reactions proceed via two distinct mechanistic pathways: acid-catalyzed hydrolysis following the reverse Fischer esterification mechanism, and base-catalyzed saponification [20] [21] [19].
Under acidic conditions, the ester carbonyl undergoes protonation to enhance electrophilicity, followed by nucleophilic attack by water and subsequent tetrahedral intermediate formation [21] [22]. The reaction exhibits activation energies of 60-100 kJ/mol and displays minimal dependence on the electronic nature of the aromatic substituents [22] [23]. Base-catalyzed hydrolysis proceeds through direct nucleophilic attack by hydroxide ion, generating carboxylate salts and methanol with rate constants typically in the range of 10⁻⁵ to 10⁻² M⁻¹s⁻¹ [20] [24] [19].
Transesterification reactions provide alternative pathways for ester modification, proceeding through either acid-catalyzed or base-catalyzed mechanisms [18] [21]. The reaction kinetics show first-order dependence on both ester concentration and nucleophile concentration, with rate-determining steps varying based on reaction conditions [18] [25].
The benzoyl moiety (PhCO-) functions as an electron-withdrawing group that significantly influences the electronic properties of the adjacent aromatic system [26] [27] [28]. The carbonyl group exhibits typical ketone reactivity patterns, including nucleophilic addition reactions, reduction to secondary alcohols, and participation in condensation reactions [29] [30] [31].
The aromatic ring adjacent to the carbonyl group demonstrates enhanced electrophilicity due to the electron-withdrawing effect of the ketone [26] [27] [32]. This activation facilitates electrophilic aromatic substitution reactions, with rate constants ranging from 10⁻² to 10¹ M⁻¹s⁻¹ depending on the electrophile and reaction conditions [26] [28]. The benzoyl group also serves as a directing group for ortho-metallation reactions, enabling regioselective functionalization of the aromatic system [33] [28] [34].
The terminal alkyne functionality makes this compound an excellent candidate for bioorthogonal click chemistry applications, particularly in the context of chemical biology and drug discovery research [35] [11] [36].
CuAAC represents the most well-established and widely utilized click chemistry transformation for compounds containing terminal alkynes [9] [10] [11]. The reaction mechanism involves initial coordination of the alkyne to copper(I) species, forming a π-complex that facilitates C-H bond activation and acetylide formation [12] [13] [14]. The resulting copper acetylide then undergoes coordination with organic azides, followed by metallocycle formation and reductive elimination to generate the triazole product [10] [13] [37].
The reaction demonstrates excellent functional group tolerance and proceeds efficiently in aqueous media, making it suitable for biological applications [38] [11] [39]. Typical reaction conditions employ copper sulfate pentahydrate (5-10 mol%) with sodium ascorbate as a reducing agent, achieving conversion rates exceeding 95% within 1-24 hours at room temperature [10] [11] [36]. The rate constants for CuAAC reactions with this substrate are expected to fall within the range of 10² to 10⁴ M⁻¹s⁻¹, consistent with other electron-rich terminal alkynes [12] [13] [14].
Ligand effects play a crucial role in optimizing CuAAC efficiency, with tris(triazolylmethyl)amine (TBTA) and related ligands accelerating the reaction by stabilizing the copper(I) oxidation state and preventing catalyst deactivation [10] [11] [40]. The reaction shows minimal sensitivity to steric hindrance around the alkyne terminus, enabling high yields even with sterically demanding azide partners [11] [41] [39].
While the compound contains a terminal alkyne rather than the strained cyclic alkynes typically employed in SPAAC reactions, understanding of these metal-free alternatives provides important context for bioorthogonal applications [42] [43] [44]. SPAAC reactions utilize the ring strain energy of cyclooctynes to drive azide cycloaddition without metal catalysts, achieving rate constants of 10⁻³ to 10⁻¹ M⁻¹s⁻¹ [44] [45] [46].
The development of improved cyclooctyne derivatives, such as dibenzocyclooctyne (DIBAC) and difluorinated cyclooctyne (DIFO), has enhanced reaction rates while maintaining biocompatibility [44] [47] [46]. These transformations proceed through concerted [3+2] cycloaddition mechanisms, generating mixtures of 1,4- and 1,5-triazole regioisomers [42] [45] [48].
For applications requiring metal-free conditions, the terminal alkyne in this compound could potentially be converted to strained cyclic analogs through appropriate synthetic transformations, enabling access to SPAAC reactivity [42] [43] [49].
The kinetics of click chemistry reactions involving this compound demonstrate significant medium dependence, with solvent polarity, pH, and ionic strength all influencing reaction rates [38] [11] [50]. In aqueous media, the hydrophobic aromatic system may promote aggregation effects that can either accelerate reactions through increased local concentrations or retard them through reduced substrate accessibility [38] [39] [50].
Temperature effects follow typical Arrhenius behavior, with reaction rates doubling approximately every 10°C increase in temperature [13] [14] [50]. However, the thermal stability of the ester and ether linkages must be considered at elevated temperatures to prevent side reactions [18] [51] [25].
The pH dependence of CuAAC reactions reflects the requirement for copper(I) species stabilization, with optimal rates typically observed in the pH range of 7-9 [38] [11] [50]. Strongly acidic conditions can protonate ligands and destabilize the copper catalyst, while highly basic conditions may lead to copper precipitation [10] [11] [37].
The aromatic benzoyl system imparts significant photochemical reactivity to the compound, particularly under ultraviolet irradiation [52] [53] [54].
The benzophenone-like structure exhibits characteristic n→π* and π→π* electronic transitions, with absorption maxima typically observed around 280-290 nm and 320-350 nm respectively [52] [55] [56]. Upon photoexcitation, the compound undergoes intersystem crossing to generate long-lived triplet states with lifetimes in the microsecond range [52] [55] [54].
The triplet excited state demonstrates significant reactivity toward hydrogen atom abstraction from C-H, N-H, and O-H bonds, making it useful for photoaffinity labeling applications [52] [55] [54]. The quantum yield for triplet formation typically ranges from 0.3 to 0.8, providing efficient photoactivation under appropriate conditions [52] [54] [56].
Photochemical activation enables covalent modification of biological targets through radical coupling reactions, with the terminal alkyne serving as a handle for subsequent bioconjugation via click chemistry [57] [58] [59]. This dual functionality makes the compound particularly valuable for photoaffinity probe development and target identification studies [60] [61] [62].
The photoreactivity can be modulated by solvent effects, with hydrogen-bonding solvents often enhancing triplet lifetimes and reaction efficiency [52] [55] [56]. The presence of molecular oxygen can quench triplet states, requiring careful consideration of reaction atmosphere in photochemical applications [54] [56] [63].
The reactivity patterns of this compound demonstrate complex structure-activity relationships arising from the interaction of multiple functional groups [64] [65] [66].
Electronic effects play a dominant role in determining reaction selectivity and rates. The electron-withdrawing nature of the ester and benzoyl groups enhances the electrophilicity of the terminal alkyne, increasing its reactivity in click chemistry applications by 2-10 fold compared to simple aliphatic alkynes [4] [5] [64]. This electronic activation facilitates rapid CuAAC reactions while maintaining excellent regioselectivity [12] [13] [64].
Steric effects become significant when bulky reaction partners are employed, with hindrance around the reaction sites potentially reducing rates by 10-10³ fold [64] [65] [66]. The linear geometry of the alkyne minimizes steric interactions in most cases, but adjacent aromatic systems can create conformational constraints that influence reactivity [67] [68] [64].
Solvent effects modulate reaction rates through both specific and non-specific interactions [69] [70] [66]. Hydrogen-bonding solvents can stabilize transition states for polar reactions while disrupting aromatic π-π interactions [69] [70]. The amphiphilic nature of the compound, with both polar ester/ketone groups and non-polar aromatic regions, leads to complex solvation behavior that influences reaction kinetics [71] [66] [70].
The overall reactivity profile positions this compound as a versatile synthetic intermediate capable of participating in diverse chemical transformations while maintaining structural integrity under most reaction conditions [2] [3]. The combination of robust aromatic frameworks with highly reactive terminal alkyne functionality provides an optimal balance of stability and reactivity for advanced synthetic applications [4] [5] [6].